molecular formula C9H6BrNO B3211273 4-Bromo-2-(2-furyl)pyridine CAS No. 1086381-47-6

4-Bromo-2-(2-furyl)pyridine

Cat. No.: B3211273
CAS No.: 1086381-47-6
M. Wt: 224.05 g/mol
InChI Key: QDLSLSQYCSDNKE-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-furyl)pyridine: is an organic compound with the molecular formula C9H6BrNO It is a heterocyclic aromatic compound that contains both a pyridine ring and a furan ring, with a bromine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-(2-furyl)pyridine can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(2-furyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used in the presence of a suitable solvent.

    Coupling Reactions: Palladium catalysts, organoboron compounds, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Coupling Products: New biaryl or heteroaryl compounds can be synthesized through coupling reactions.

    Oxidation Products: Oxidation of the furan ring can lead to the formation of furanones or other oxygenated derivatives.

Scientific Research Applications

4-Bromo-2-(2-furyl)pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-furyl)pyridine depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, in coupling reactions, the bromine atom can be replaced by other groups, allowing the formation of new bonds. The furan ring can also participate in interactions with other molecules, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

    2-Bromopyridine: Similar in structure but lacks the furan ring, making it less versatile in certain reactions.

    4-Fluoro-2-(2-furyl)pyridine: Contains a fluorine atom instead of bromine, which can affect its reactivity and applications.

    2-(2-Furyl)pyridine: Lacks the bromine atom, which limits its use in certain coupling reactions.

Uniqueness: 4-Bromo-2-(2-furyl)pyridine is unique due to the presence of both a bromine atom and a furan ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry. Its ability to undergo substitution, coupling, and oxidation reactions provides versatility in the synthesis of complex molecules.

Properties

IUPAC Name

4-bromo-2-(furan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLSLSQYCSDNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302065
Record name Pyridine, 4-bromo-2-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086381-47-6
Record name Pyridine, 4-bromo-2-(2-furanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086381-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-bromo-2-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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